![molecular formula C17H14N4O2S2 B2678924 N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide CAS No. 862975-48-2](/img/structure/B2678924.png)

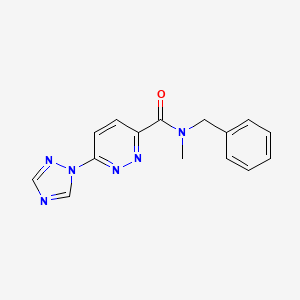

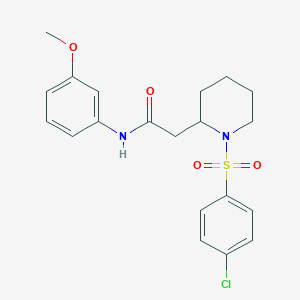

N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

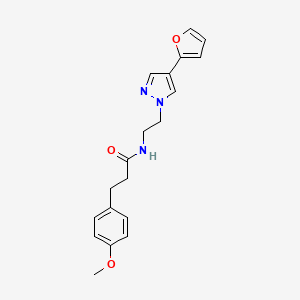

“N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide” is a chemical compound with the molecular formula C17H14N4O2S2 and a molecular weight of 370.45. It is a derivative of benzothiazole, a heterocyclic compound that has been extensively studied for its diverse biological activities .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The benzothiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) and the calculated π-electron density suggest that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications

Photophysical Properties and Hydrogen Bonding

Hydrogen Bond Associated Photophysical Properties

Research has shown that N-(benzo[d]thiazol-2-yl)acetamides, closely related to the specified compound, exhibit unique hydrogen bonding characteristics leading to distinct photophysical properties. These properties are significantly influenced by the substituents on the benzothiazole moiety, impacting their potential applications in materials science and photonic devices (Balijapalli et al., 2017).

Anticancer Activity

Benzothiazole Moiety in Anticancer Agents

Some benzothiazole derivatives have been evaluated for their anticancer activities. Studies demonstrate that molecules incorporating the benzothiazole unit, similar to the compound , exhibit promising anticancer potential against various cancer cell lines. This suggests potential research applications in developing novel anticancer therapies (Havrylyuk et al., 2010).

Antimicrobial Activity

Benzothiazole Derivatives as Antimicrobial Agents

Research into benzothiazole derivatives, including structures akin to N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide, has revealed significant antimicrobial properties. These compounds have been tested against a range of bacterial and fungal strains, indicating their potential as templates for designing new antimicrobial drugs (Anuse et al., 2019).

Anti-Inflammatory and Analgesic Activities

Potential Anti-Inflammatory and Analgesic Effects

Investigations into benzothiazole derivatives have shown their capabilities as anti-inflammatory and analgesic agents. This indicates their application in researching and developing new therapeutic agents aimed at treating inflammation and pain (Verma et al., 2014).

Ligand-Protein Interactions and Photovoltaic Efficiency

Ligand-Protein Interactions and Efficiency in Solar Cells

Benzothiazole derivatives have been studied for their interaction with proteins and their efficiency as photosensitizers in dye-sensitized solar cells (DSSCs). This dual applicability emphasizes the compound's potential in both biomedical research and renewable energy technologies (Mary et al., 2020).

Mechanism of Action

While the specific mechanism of action for “N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide” is not mentioned in the retrieved sources, similar benzothiazole derivatives have been evaluated for anti-inflammatory activity. Some of these compounds have shown high values for COX-1 inhibition and excellent COX-2 SI values .

Properties

IUPAC Name |

N-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S2/c1-9(22)18-10-3-5-12-14(7-10)24-16(19-12)21-17-20-13-6-4-11(23-2)8-15(13)25-17/h3-8H,1-2H3,(H,18,22)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYKAMXIXRAOBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2678843.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2678844.png)

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2678851.png)

![1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2678856.png)